4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine
CAS No.:
Cat. No.: VC15834264
Molecular Formula: C5HClF3IN2
Molecular Weight: 308.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HClF3IN2 |
|---|---|
| Molecular Weight | 308.43 g/mol |
| IUPAC Name | 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H |
| Standard InChI Key | SFCGNEWUHJLQJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)I)Cl)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Identity
4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (iodo), 4 (chloro), and 5 (trifluoromethyl) confer distinct electronic and steric properties. Key identifiers include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. The iodine atom facilitates participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, while the chlorine atom offers a site for nucleophilic displacement.
Synthesis and Manufacturing
General Synthesis Strategies
The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine typically involves multi-step protocols starting from simpler pyrimidine precursors. A common approach includes:
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Ring Formation: Condensation of β-diketones or β-ketoesters with amidines to construct the pyrimidine core .
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Halogenation: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-mediated reactions.
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Trifluoromethylation: Incorporation of the -CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.
For example, a patent detailing the synthesis of 4-chloro-2,6-dimethyl-pyrimidine (CN103012278A) describes a two-step process involving methyl acetoacetate and acetamidine hydrochloride under alkaline conditions, followed by chlorination with phosphorus oxychloride . Adapting this method, the trifluoromethyl and iodine groups could be introduced via halogen-exchange reactions or palladium-catalyzed couplings.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
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Temperature: Controlled heating (80–120°C) during cyclization and halogenation .
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Solvent Choice: Polar solvents (e.g., methanol, DMF) enhance solubility of intermediates .
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Catalysts: Transition metals (e.g., Pd, Cu) facilitate iodine incorporation.
A representative protocol might involve:
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Reacting 4-hydroxy-5-(trifluoromethyl)pyrimidine with phosphorus oxychloride to install chlorine .
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Treating the intermediate with iodine monochloride in acetic acid to introduce iodine.
Applications in Organic Synthesis and Drug Discovery
Role as a Versatile Intermediate
The compound’s reactivity enables diverse transformations:
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Cross-Coupling Reactions: The iodine atom participates in Pd-catalyzed couplings to form C–C bonds, enabling access to biaryl structures.
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Nucleophilic Substitution: Chlorine displacement with amines or alkoxides yields functionalized pyrimidines.
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Trifluoromethyl Retention: The -CF₃ group remains intact under most conditions, preserving its bioactivity-enhancing properties.
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 | Use PPE; avoid ingestion |
| H312/H315 | Wear gloves and protective clothing |
| H319 | Use eye protection |
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents highlight trends toward flow chemistry and catalytic halogenation, reducing reaction times and improving yields . For example, continuous-flow systems enable safer handling of phosphorus oxychloride .
Emerging Therapeutic Applications
Ongoing studies explore the compound’s utility in:
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PROTACs (Proteolysis-Targeting Chimeras): Bifunctional molecules degrading disease-causing proteins.
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Covalent Inhibitors: Irreversible binding to cysteine residues in target enzymes.
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